Grifolin
Overview
Description
Grifolin is a natural compound that is found in the fruiting bodies of various fungi species. It is a type of sesquiterpene that has been found to have a wide range of potential applications in scientific research.
Scientific Research Applications
Anticancer Properties
Apoptosis Induction in Osteosarcoma Cells : Grifolin has been shown to induce apoptosis in human osteosarcoma cells by inhibiting the PI3K/AKT signalling pathway. This effect was concentration- and time-dependent, and involved the release of cytochrome c and activation of caspases (Song et al., 2007).
Anti-cancer Effects on Various Human Cancer Cells : Grifolin has demonstrated remarkable anticancer effects on different human cancer cells. Its action is attributed to its ability to induce apoptosis, cell cycle arrest, autophagy, and senescence in cancer cells (Bouyahya et al., 2022).
Inhibition of Tumor Cell Growth : Research has shown that grifolin can inhibit the growth of various tumor cell lines by inducing apoptosis. This involves the regulation of the Bcl-2 family proteins and activation of caspases (Mao Ye et al., 2005).
Cell-Cycle Arrest via ERK1/2 Pathway : Grifolin can cause cell-cycle arrest in G1 phase via the ERK1/2 pathway in cancer cells. This involves the inhibition of cyclin D1, cyclin E, CDK4 expression, and upregulation of CKI (p19INK4D) (Mao Ye et al., 2007).
Upregulation of DAPK1 in Cancer Cells : Grifolin has been found to upregulate death-associated protein kinase 1 (DAPK1) via p53 in nasopharyngeal carcinoma cells, contributing to its apoptotic effect (Xiangjian Luo et al., 2011).
Effects on Human Ovarian Cancer Cells : Grifolin induces apoptosis and cell cycle arrest in human ovarian cancer cells by inactivating the Akt and ERK1/2 pathways (Hong Yan et al., 2017).
Other Scientific Research Applications
Inhibition of Gastric Tumor Cells : Grifolin is capable of inhibiting the growth and invasion of gastric cancer cells by inducing apoptosis and suppressing the ERK1/2 pathway (Zijian Wu & Y. Li, 2017).
Autophagic Cell Death in Ovarian Cancer Cells : Grifolin induces autophagic cell death by inhibiting the Akt/mTOR/S6K pathway in human ovarian cancer cells (Xiaoxia Che et al., 2016).
Inhibition of Tumor Cell Adhesion and Migration : Grifolin inhibits tumor cells' adhesion and migration by suppressing the interplay between PGC1α and Fra-1/LSF-MMP2/CD44 axes (Xiangjian Luo et al., 2016).
Epigenetic Suppression of Cancer Cell Metastasis : Grifolin targets ERK1/2 to epigenetically suppress cancer cell metastasis, providing insight into its potential as a therapeutic agent (Xiangjian Luo et al., 2015).
G1 Phase Arrest in Nasopharyngeal Carcinoma Cells : Grifolin upregulates DAPK1 in nasopharyngeal carcinoma cells, inducing G1 phase cell-cycle arrest (Xiangjian Luo et al., 2011).
Hypocholesterolemic Action in Rats : Grifolin has shown hypocholesterolemic action in rats fed with a high-cholesterol diet, suggesting its potential in cardiovascular health (K. Sugiyama et al., 1994).
Protective Effect Against Brain Injury : Grifolin has demonstrated protective effects against brain injury in an acute cerebral ischemia rat model, showcasing its neuroprotective properties (Shan Jing et al., 2017).
properties
IUPAC Name |
5-methyl-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2/c1-16(2)8-6-9-17(3)10-7-11-18(4)12-13-20-21(23)14-19(5)15-22(20)24/h8,10,12,14-15,23-24H,6-7,9,11,13H2,1-5H3/b17-10+,18-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHNKNRPGLTZPO-VZRGJMDUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)CCC=C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401044417 | |
Record name | 5-Methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]-1,3-benzenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401044417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Grifolin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030446 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Grifolin | |
CAS RN |
6903-07-7 | |
Record name | Grifolin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6903-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]-1,3-benzenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401044417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GRIFOLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P6UA2GF78 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Grifolin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030446 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
43 °C | |
Record name | Grifolin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030446 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.